molecular formula C7H8O3S B176403 5-Ethoxy-2-thiophenecarboxylic Acid CAS No. 135080-30-7

5-Ethoxy-2-thiophenecarboxylic Acid

Cat. No. B176403
CAS RN: 135080-30-7
M. Wt: 172.2 g/mol
InChI Key: UNNYZUGSUPXBHW-UHFFFAOYSA-N
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Description

5-Ethoxy-2-thiophenecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique properties and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

5-Ethoxy-2-thiophenecarboxylic acid has been studied for its potential applications in medicinal chemistry. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs to treat pain and inflammation. Additionally, this compound has been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-thiophenecarboxylic acid is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has also been found to inhibit the growth of cancer cells. However, the biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Ethoxy-2-thiophenecarboxylic acid in lab experiments is its potential for the development of new drugs to treat pain, inflammation, and cancer. However, one limitation is that the mechanism of action of this compound is not well understood, which makes it difficult to develop drugs based on its activity.

Future Directions

There are several future directions for the study of 5-Ethoxy-2-thiophenecarboxylic acid. One direction is to further investigate its mechanism of action to better understand how it works. Another direction is to study its potential for the development of new drugs to treat pain, inflammation, and cancer. Additionally, researchers could explore the potential use of this compound in other areas of medicine.

Synthesis Methods

The synthesis of 5-Ethoxy-2-thiophenecarboxylic acid involves the reaction of ethyl 2-bromoacetate with thiophene-2-carboxylic acid in the presence of a base. The reaction results in the formation of this compound. The purity of the compound can be improved through recrystallization.

properties

IUPAC Name

5-ethoxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNYZUGSUPXBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294981
Record name 5-Ethoxy-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135080-30-7
Record name 5-Ethoxy-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135080-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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